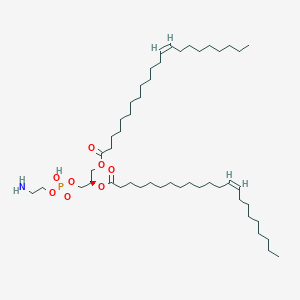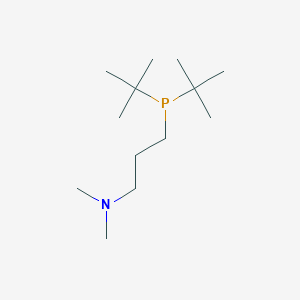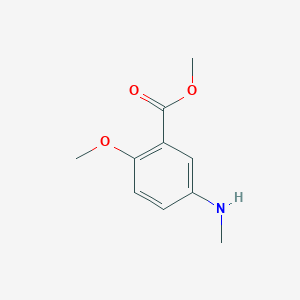
1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine
Descripción general
Descripción
1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine, also known as DEPC, is a phospholipid containing the unsaturated long-chain (22:1) oleic acid inserted at the sn-1 and sn-2 positions . It is a water-soluble derivative of phosphatidylethanolamine .
Molecular Structure Analysis
The molecular structure of this compound contains 18:1 fatty acids at the sn-1 and sn-2 positions . The empirical formula is C49H94NO8P and the molecular weight is 856.25 .Chemical Reactions Analysis
1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine is used as an emulsifier to facilitate transmembrane translocation of DNA-liposome complexes . It is also used in the generation of micelles, liposomes, and other types of artificial membranes .Physical And Chemical Properties Analysis
This compound is a powder with an assay of ≥98% (TLC) and ≥98% (as erucic acid). It is stored at −20°C . The SMILES string is CCCCCCCC\C=C/CCCCCCCCCCCC (=O)OC [C@H] (COP (O) (=O)OCCN)OC (=O)CCCCCCCCCCC\C=C/CCCCCCCC .Aplicaciones Científicas De Investigación
Liquid Chromatography and Mass Spectrometry in Marine Sponge Analysis
1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine, as a component of phospholipids, has been studied using high-performance liquid chromatography (HPLC) and fast atom bombardment (FAB) mass spectrometry. This research has been crucial in understanding the molecular structure of phospholipids in marine sponges such as Axinella verrucosa and Higginsia tethyoides. The study has been fundamental in identifying molecular weights, branching, and double bonds in the fatty acyl chains of these phospholipids (Dasgupta et al., 1987).
Chemical Synthesis for Polymerization
Chemical synthesis of polymerizable phosphoethanolamines like 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine has been explored. This involves the preparation and deprotection of specific molecular structures, leading to phosphorylation processes. Such syntheses are significant in the development of polymerizable lipids for potential applications in materials science and bioengineering (Srisiri et al., 1995).
Investigating Phase Transitions and Molecular Organization
The thermotropic behavior and molecular properties of specific phosphoethanolamines, including 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine, have been a subject of research. Studies using techniques like 2H NMR spectroscopy provide insights into phase transitions and molecular organization in lipid bilayers. This research contributes to a better understanding of lipid membranes and their properties in various biological and synthetic systems (Perly et al., 1985).
Gene Delivery Applications
Research has also been conducted on binary lipid mixtures containing 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine for gene delivery applications. This includes characterization of lipid mixtures using techniques like differential scanning calorimetry (DSC) and dynamic light scattering (DLS). Such studies are vital for understanding how these lipid mixtures can be used in the development of efficient gene delivery vehicles (Wölk et al., 2015).
Molecular Simulation Studies
Molecular simulation studies have been carried out to understand the structural and dynamic properties of lipid bilayers containing compounds like 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine. Such studies help in understanding how different concentrations and compositions affect membrane properties, which is crucial in the development of lipid-based drug delivery systems and understanding biological membranes (Leekumjorn & Sum, 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-docos-13-enoyl]oxypropyl] (Z)-docos-13-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H94NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-48(51)55-45-47(46-57-59(53,54)56-44-43-50)58-49(52)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,47H,3-16,21-46,50H2,1-2H3,(H,53,54)/b19-17-,20-18-/t47-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZSMBBOZFITID-FRWASNMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H94NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PE(22:1(13Z)/22:1(13Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0009535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine | |
CAS RN |
904304-57-0 | |
| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0904304570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIERUCOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3J2D986J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[1-(oxan-3-yl)-3-oxidanyl-propan-2-yl]carbamate](/img/structure/B1504993.png)










![N-[4-[3-(dimethylamino)-2-methylpropanoyl]phenyl]acetamide](/img/structure/B1505015.png)
